molecular formula C10H16N2OS B2525358 [2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine CAS No. 953906-27-9

[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine

Cat. No.: B2525358
CAS No.: 953906-27-9
M. Wt: 212.31
InChI Key: BAADONCRQFJDEU-UHFFFAOYSA-N
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Description

Overview of Morpholine (B109124) Derivatives in Contemporary Chemical Research

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a ubiquitous and privileged scaffold in medicinal chemistry. mdpi.comresearchgate.net Its prevalence in a multitude of approved drugs and biologically active molecules stems from its favorable physicochemical, biological, and metabolic properties. mdpi.comresearchgate.net The morpholine moiety is often incorporated into drug candidates to enhance their potency, selectivity, and pharmacokinetic profiles. researchgate.nete3s-conferences.org

The presence of the oxygen atom can facilitate hydrogen bonding with biological targets, while the nitrogen atom provides a point for substitution and can influence the molecule's basicity and solubility. e3s-conferences.org This versatile building block is found in drugs with a wide array of therapeutic applications, highlighting its significance in drug design and development. jchemrev.comresearchgate.net

Table 1: Examples of Marketed Drugs Containing the Morpholine Scaffold
Drug NameTherapeutic ClassSignificance of Morpholine Moiety
GefitinibAnticancerContributes to prolonging the plasma half-life. nih.gov
LinezolidAntibioticIntegral part of the pharmacophore responsible for its antibacterial activity.
AprepitantAntiemeticThe morpholine ring contributes to increased potency. nih.gov
ReboxetineAntidepressantPart of the core structure, influencing its norepinephrine (B1679862) reuptake inhibition.

The Role of Thiophene (B33073) Moieties in Scaffold Design and Biological Activity

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of medicinal chemistry, often referred to as a "privileged pharmacophore". nih.gov Its structural similarity to the benzene (B151609) ring allows it to act as a bioisostere, while its unique electronic properties often lead to distinct biological activities. Thiophene derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic activities. mdpi.comtechscience.com

The sulfur atom in the thiophene ring can participate in various non-covalent interactions with biological macromolecules, contributing to the binding affinity of the molecule. nih.gov The thiophene nucleus is a versatile synthetic intermediate, allowing for the introduction of various substituents to modulate the biological and physicochemical properties of the resulting compounds. techscience.com The successful incorporation of thiophene into numerous marketed drugs underscores its therapeutic importance. mdpi.com

Table 2: Examples of Marketed Drugs Containing the Thiophene Moiety
Drug NameTherapeutic ClassRole of Thiophene Moiety
ClopidogrelAntiplateletEssential for its antagonist activity at the P2Y12 receptor.
TiotropiumBronchodilatorThe two thiophene rings are crucial for its anticholinergic activity.
OlanzapineAntipsychoticThe thienobenzodiazepine core is responsible for its antipsychotic effects.
RaltitrexedAnticancerActs as a thymidylate synthase inhibitor, with the thiophene ring being a key part of the structure.

Significance of Alkyl Amine Linkers in the Structural Architecture of Bioactive Molecules

Beyond simply connecting molecular fragments, alkyl amine linkers can influence a compound's solubility, membrane permeability, and metabolic stability. The amine group itself can be protonated at physiological pH, allowing for ionic interactions with target proteins. The study of structure-activity relationships (SAR) often involves modifying the linker to fine-tune the biological profile of a lead compound. nih.govnih.gov

Rationale for Academic Inquiry into the [2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine Scaffold

The academic interest in the this compound scaffold arises from the strategic combination of three pharmacologically significant motifs. The rationale for investigating this particular arrangement is rooted in the potential for synergistic or novel biological activities emerging from the interplay of the morpholine, thiophene, and ethylamine (B1201723) components.

Research on compounds that combine morpholine and thiophene rings has revealed a range of biological activities. For instance, certain morpholinothiophene derivatives have exhibited cytotoxic effects against cancer cell lines. jchemrev.com Furthermore, a 2-amino-thiophene derivative bearing a morpholine ring was found to possess anti-inflammatory activity superior to the standard drug indomethacin. mdpi.com The investigation of morpholine-thiophene hybrid thiosemicarbazones has also demonstrated their potential as potent urease inhibitors, indicating that this scaffold can be effective in enzyme inhibition. frontiersin.org

The ethylamine linker provides a flexible connection between the morpholine and thiophene moieties, allowing them to adopt various conformations to interact with different biological targets. The primary amine at the terminus of the linker offers a further point for interaction or derivatization.

Therefore, the academic inquiry into the this compound scaffold is driven by the hypothesis that this specific combination of privileged structural elements could lead to the discovery of novel bioactive agents with potential applications in areas such as oncology, inflammation, or enzyme inhibition. The exploration of this chemical space offers a promising avenue for the development of new therapeutic leads.

Strategic Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule, this compound, suggests several possible disconnections to simplify the structure into readily available starting materials. The most logical disconnections are at the C-N bond of the morpholine ring and the C-C bond connecting the ethylamine side chain to the thiophene ring.

One plausible retrosynthetic route involves disconnecting the morpholine unit via a nucleophilic substitution pathway. This leads back to a key intermediate, a 2-halo-2-(3-thienyl)ethylamine derivative, and morpholine itself. The 2-halo-2-(3-thienyl)ethylamine can be further simplified by disconnecting the C-C bond of the side chain, leading to a 3-thienyl aldehyde or a related electrophile.

An alternative approach would be to disconnect the C-C bond between the thiophene ring and the ethylamine side chain first. This would lead to a functionalized thiophene, such as a 3-thienylboronic acid or a 3-halothiophene, and a suitable two-carbon building block containing the morpholine and amine functionalities.

Advanced Synthetic Methodologies for the 3-Thienyl Substructure

The 3-substituted thiophene is a crucial component of the target molecule. Its synthesis and functionalization can be achieved through various modern organic chemistry methods.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for the synthesis of 3-substituted thiophenes. researchgate.netjcu.edu.au Reactions such as the Suzuki-Miyaura coupling, which utilizes boronic acids, and the Stille coupling, which employs organotin reagents, are commonly used. jcu.edu.aunih.gov

For instance, a 3-bromothiophene can be coupled with a suitable organoboron or organotin reagent carrying the desired ethylamine side chain precursor. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. nih.gov

Table 1: Examples of Cross-Coupling Reactions for Thiophene Functionalization

Coupling PartnersCatalyst/LigandBase/SolventProductYield (%)Reference
3-Bromothiophene, Potassium cyclopropyltrifluoroboratePd(dppf)Cl₂K₃PO₄ / Toluene, H₂O3-Cyclopropylthiophene21 nih.gov
2-Bromo-3-methylthiophene, Phenylboronic acidPd₂(dba)₃ / PCy₃CsF / Dioxane3-Methyl-2-phenylthiophene94 jcu.edu.au

Directed ortho-metalation (DoM), specifically directed lithiation, is a highly effective strategy for the regioselective functionalization of aromatic and heteroaromatic rings. semanticscholar.orgresearchgate.net In the case of thiophene, the C-2 position is the most acidic and is preferentially lithiated. uwindsor.ca However, with a directing group at the 3-position, lithiation can be directed to the C-2 or C-4 positions. For simple 3-substituted thiophenes, lithiation can still be challenging to control. nih.gov

A more direct approach for functionalizing the 3-position involves halogen-metal exchange, typically starting from a 3-bromothiophene. Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures generates the 3-lithiothiophene in situ. This highly reactive intermediate can then be quenched with a suitable electrophile, such as an epoxide or an aldehyde, to introduce the desired side chain. semanticscholar.org

Table 2: Directed Lithiation and Electrophilic Quenching of Thiophenes

Thiophene DerivativeLithiating AgentElectrophileProductReference
Thiophenen-BuLiDMFThiophene-2-carboxaldehyde researchgate.net
3-MethylthiopheneLiTMPVarious electrophiles5-Substituted-3-methylthiophene nih.gov
Lithium thiophenolates-BuLi/TMEDAVarious electrophilesortho-Substituted thiophenols acs.org

Synthetic Routes to the Morpholine Core and its Integration

The morpholine ring is a common heterocyclic motif in medicinal chemistry due to its favorable physicochemical properties. nih.gove3s-conferences.org Its synthesis and incorporation into the target molecule can be accomplished through several methods.

The synthesis of the morpholine ring itself can be achieved through various cyclization strategies. organic-chemistry.org One common method involves the intramolecular cyclization of N-substituted diethanolamine derivatives. Another approach is the reaction of 1,2-amino alcohols with suitable reagents that provide the remaining two carbons of the ring. organic-chemistry.org More recent methods include tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. organic-chemistry.org

A straightforward and widely used method for introducing the morpholine moiety is through nucleophilic substitution. nih.gov Morpholine, being a secondary amine, is a good nucleophile and can readily react with electrophilic carbons.

In the context of synthesizing this compound, a key strategy involves the ring-opening of a 3-thienyl substituted epoxide with morpholine. youtube.comyoutube.comcsbsju.edu This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide under basic or neutral conditions. youtube.comcsbsju.edu Under acidic conditions, the attack may favor the more substituted carbon. youtube.comucalgary.ca This approach directly installs the morpholine and hydroxyl groups in a 1,2-relationship, which can then be further functionalized to the desired amine.

Another nucleophilic displacement strategy would involve the reaction of morpholine with a pre-formed electrophile, such as a 2-bromo-2-(3-thienyl)ethane derivative. This would be a classical SN2 reaction to form the C-N bond.

Synthetic Pathways and Chemical Transformations of this compound

The synthesis of complex organic molecules such as this compound, which features a chiral center and multiple functional groups, requires strategic planning and execution of reliable chemical transformations. The construction of the core ethylamine linker attached to the stereocenter is a critical aspect of its synthesis. This section details established and potential methodologies for forging this key structural motif, focusing on reductive amination, amide reduction, and transition-metal-catalyzed reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-2-thiophen-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c11-7-10(9-1-6-14-8-9)12-2-4-13-5-3-12/h1,6,8,10H,2-5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAADONCRQFJDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CN)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 2 Morpholin 4 Yl 2 3 Thienyl Ethyl Amine Derivatives

Rational Design Principles for SAR Exploration of the [2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine Scaffold

The rational design of derivatives of the this compound scaffold is anchored in established medicinal chemistry principles aimed at optimizing interactions with biological targets. The scaffold presents three primary regions for modification: the morpholine (B109124) ring, the 3-thienyl group, and the ethylamine (B1201723) linker. Key design strategies involve modulating the physicochemical properties such as basicity (pKa), lipophilicity (logP), and hydrogen bonding capacity to enhance target affinity, selectivity, and pharmacokinetic profiles.

The morpholine ring is often incorporated into drug candidates to improve pharmacokinetic properties due to its favorable metabolic stability and ability to increase aqueous solubility. nih.govjchemrev.com Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, the pKa of which can be fine-tuned through substitution. researchgate.net The oxygen atom can also participate in hydrogen bonding. researchgate.net The 3-thienyl moiety, a bioisostere of a phenyl ring, offers a distinct electronic and steric profile. The sulfur atom can engage in specific interactions, and the ring is amenable to substitution at various positions to probe for additional binding pockets. jchemrev.com The ethylamine linker and the chiral center it creates are crucial for establishing the correct spatial orientation of the morpholine and thienyl groups within a target's binding site.

SAR exploration often begins by creating a matrix of analogues with systematic variations at each of these positions. For instance, replacing the morpholine with other heterocycles like piperidine or thiomorpholine can assess the importance of the ring's heteroatoms. jchemrev.com Similarly, altering the substitution pattern on the thienyl ring can map the electronic and steric requirements of the target.

Chemical Modifications of the Morpholine Ring in this compound Analogues

Modifications to the morpholine ring are a cornerstone of SAR studies for this class of compounds. The morpholine moiety is a versatile pharmacophore that can influence a molecule's potency and pharmacokinetic properties through interactions with target proteins. e3s-conferences.org

Substituent Effects on the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is a key determinant of the molecule's basicity and its ability to form ionic or hydrogen bonds. Its pKa of approximately 8.7 makes it protonated at physiological pH, allowing for potential salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket. researchgate.net

Altering the substituents on this nitrogen can profoundly impact activity. N-alkylation, for example, can modulate basicity and introduce steric bulk, which may either enhance or disrupt binding depending on the topology of the target site. N-acylation or N-sulfonylation typically reduces basicity, which can be used to test the importance of the positive charge for activity. Such modifications have been explored in various morpholine-containing scaffolds to optimize target engagement. researchgate.netuobaghdad.edu.iq

Interactive Table: Hypothetical Effect of N-Substituents on Basicity and Activity This table illustrates potential trends based on general medicinal chemistry principles.

Substituent (R) Predicted pKa Change Potential Impact on Activity
-HBaselineForms strong ionic/H-bond interactions.
-CH₃Slight IncreaseMay fill small hydrophobic pockets near the basic center.
-C(O)CH₃Significant DecreaseWeakens ionic interactions; probes role of basicity.
-SO₂CH₃Significant DecreaseEliminates positive charge; introduces H-bond acceptor.

Positional Isomerism and Stereochemical Influence on Morpholine Ring Substituents

Introducing substituents onto the carbon framework of the morpholine ring (positions 2, 3, 5, and 6) allows for a detailed probing of the surrounding binding site. The position, size, and nature of these substituents are critical. For example, a small methyl group at the C-2 position might fit into a small hydrophobic pocket, whereas a larger group could lead to a steric clash.

Furthermore, substitution on the morpholine ring often creates new chiral centers. The stereochemistry of these centers, as well as the inherent chirality at the ethylamine linker's alpha-carbon, can have a dramatic effect on biological activity. It is common for one enantiomer or diastereomer to be significantly more active than others, highlighting a specific, three-dimensional binding mode. e3s-conferences.org For instance, cis- and trans-isomers of a disubstituted morpholine ring will orient their substituents differently, leading to distinct interactions with a receptor. Diastereoselective syntheses are crucial for isolating and evaluating these individual stereoisomers to fully understand the SAR. nih.gov

Conformationally Constrained Morpholine Analogues

To better understand the bioactive conformation—the specific shape the molecule adopts when bound to its target—researchers often design conformationally constrained analogues. nih.gov For the this compound scaffold, this could involve creating bicyclic systems that lock the morpholine ring into a specific chair or boat-like conformation.

For example, introducing an ethylene bridge between the C-3 and C-5 positions of the morpholine ring would restrict its conformational flexibility. e3s-conferences.org By comparing the activity of these rigid analogues to the flexible parent compound, researchers can infer the preferred conformation for binding. If a constrained analogue retains or improves activity, it suggests that the parent molecule likely adopts a similar conformation when binding. This strategy can lead to more potent and selective compounds by reducing the entropic penalty of binding. nih.gov

Derivatization of the 3-Thienyl Moiety in this compound

The 3-thienyl ring provides a rich platform for chemical modification to explore SAR. As a heterocyclic aromatic ring, it has a unique distribution of electrons compared to a simple benzene (B151609) ring, and its sulfur atom can act as a hydrogen bond acceptor or engage in other non-covalent interactions.

Electrophilic and Nucleophilic Substitutions on the Thiophene (B33073) Ring

The thiophene ring is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the 2-, 4-, and 5-positions. researchgate.netuoanbar.edu.iq

Electrophilic Aromatic Substitution: This is the most common way to functionalize thiophene rings. Reactions like halogenation (introducing -Cl, -Br), nitration (-NO₂), and Friedel-Crafts acylation (-C(O)R) can be directed to specific positions. Introducing an electron-withdrawing group (EWG) like a nitro or cyano group can create new hydrogen bonding opportunities or dipole interactions. Conversely, adding an electron-donating group (EDG) like a methyl or methoxy group can alter the ring's electronics and introduce hydrophobic interactions.

Nucleophilic Aromatic Substitution (SNAr): While less common than electrophilic substitution, SNAr reactions are possible on thiophene rings, particularly if they are activated by strong electron-withdrawing groups. nih.gov This allows for the introduction of nucleophiles like amines or alkoxides.

The position of the substituent is critical. A substituent at the 2-position is adjacent to the sulfur atom and close to the ethylamine linker, while a substituent at the 5-position is more distal. The optimal placement and nature of these substituents provide key insights into the shape and chemical environment of the target's binding pocket.

Interactive Table: Hypothetical SAR of 3-Thienyl Ring Substitutions This table illustrates potential SAR trends for substituents at the 5-position of the thienyl ring.

Analogue Substituent (at C-5) Hypothetical Activity (IC₅₀, nM) Rationale for Activity Change
Parent-H50Baseline activity.
1a-F25Small, electronegative atom may form favorable halogen bond or H-bond.
1b-Cl30Larger halogen may provide enhanced van der Waals contacts.
1c-CH₃75Small hydrophobic group may have a minor steric clash or be suboptimal for the pocket.
1d-OCH₃40H-bond acceptor may interact with a donor residue in the pocket.
1e-CN15Strong H-bond acceptor and dipole may engage in highly favorable interactions.

Bioisosteric Replacement Strategies for the Thiophene Core

The thiophene ring is a crucial pharmacophoric element in many centrally active agents due to its distinct electronic and lipophilic properties. As a bioisostere of the phenyl ring, it is often employed in drug design to modulate potency, selectivity, and metabolic stability. nih.govbeilstein-journals.org In the context of the this compound series, which are analogs of phenylethylamine-based monoamine reuptake inhibitors, the thiophene ring plays a significant role in binding to biological targets such as the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT) transporters.

Bioisosteric replacement of the thiophene core with other aromatic or heteroaromatic systems has been a key strategy to probe the electronic and steric requirements of the binding site. The electron-rich nature of the thiophene ring, compared to a phenyl ring, can lead to different interactions with receptor site amino acids. nih.gov Furthermore, the sulfur atom can participate in specific interactions, such as hydrogen bonding, that are not possible with a phenyl ring. nih.gov

Studies on analogous arylalkylamine series demonstrate the impact of such replacements. For instance, in a series of β-phenethylamine derivatives targeting the dopamine transporter, replacing a phenyl group with a thiophenyl group was found to enhance the inhibition of dopamine reuptake. mdpi.com This suggests that the electronic properties of the thiophene ring are favorable for interaction with the transporter. Conversely, substitution on a phenyl ring in the same series often led to a reduction in activity, highlighting the sensitivity of the binding pocket to steric bulk. mdpi.com The position of the nitrogen atom within a heterocyclic bioisostere can also significantly alter activity by changing polarity and hydrogen bonding capacity. beilstein-journals.org

The following table illustrates the effects of bioisosteric replacement of an aromatic ring in a representative series of monoamine reuptake inhibitors, showcasing the impact on transporter affinity.

CompoundAryl Group (Ar)SERT Ki (nM)DAT Ki (nM)NET Ki (nM)
1aPhenyl0.8152.1
1b3-Thienyl1.2253.5
1c2-Thienyl1.5334.0
1d4-Chlorophenyl0.5101.5
1e2-Naphthyl2.1405.2

Data is illustrative, compiled from principles and representative values from analogous monoamine reuptake inhibitor series.

Systemic Variations of the Ethylamine Linker in this compound Series

The ethylamine linker connecting the chiral benzylic-type carbon and the basic morpholine nitrogen is a fundamental component of the this compound scaffold. Its length, branching, and conformational flexibility are critical determinants of binding affinity and selectivity for monoamine transporters.

Homologation and Chain Shortening of the Linker

The two-carbon (ethyl) spacing between the aryl group and the terminal amine is a common motif in monoamine transporter inhibitors, mimicking the endogenous neurotransmitters like serotonin and dopamine. Altering this spacing through homologation (lengthening) or chain shortening has profound effects on activity.

Studies on serotonin analogues have shown that the precise positioning of the protonated amine is critical for triggering the conformational changes in the transporter required for substrate uptake. nih.gov Modifying the length of the alkyl linker changes the amine's position within the binding site, which can disrupt the key electrostatic interactions necessary for the transport cycle. nih.gov

The following table presents representative data on the effect of linker length modification in an analogous series of transporter inhibitors.

CompoundLinker Length (n)SERT IC50 (nM)DAT IC50 (nM)
2a1 (Methylamine)150350
2b2 (Ethylamine)520
2c3 (Propylamine)80210
2d4 (Butylamine)250>1000

Data is illustrative, based on established SAR principles for monoamine transporter inhibitors.

Introduction of Aliphatic Branching and Cyclization within the Linker

Introducing steric bulk or conformational constraints into the ethylamine linker can significantly impact binding affinity and, most notably, selectivity between the different monoamine transporters.

Aliphatic Branching: Adding small alkyl groups, such as a methyl group, to the linker can create more selective ligands. For example, amphetamine and its derivatives are phenylethylamines with a methyl group on the α-carbon of the linker. This modification can alter the mode of interaction with the transporter, often favoring inhibition of DAT and NET over SERT.

Cyclization: A more profound modification involves incorporating the linker atoms into a cyclic structure. This strategy reduces the number of available conformations, thereby "locking" the molecule into a more rigid geometry. If this constrained conformation matches the bioactive conformation required for receptor binding, a significant increase in potency and selectivity can be achieved. For instance, incorporating the linker into a cyclopropane ring has been a successful strategy in designing potent and selective monoamine reuptake inhibitors. The rigid cyclopropyl unit orients the aryl and amine moieties in a well-defined spatial arrangement, which can enhance binding to one transporter subtype over others. Similarly, embedding the linker within a piperidine or pyrrolidine ring creates conformationally constrained analogs with distinct pharmacological profiles.

The table below shows how introducing such constraints can modulate activity and selectivity.

CompoundLinker ModificationDAT Ki (nM)SERT Ki (nM)Selectivity (SERT/DAT)
3aEthylamine (unbranched)25100.4
3bα-methyl-ethylamine815018.8
3ctrans-cyclopropylamine59519.0
3dPiperidine-constrained1235029.2

Data is illustrative, compiled from SAR studies of various monoamine reuptake inhibitor classes.

Impact of Linker Flexibility and Rigidity on Molecular Recognition

The degree of flexibility or rigidity of the linker is a key factor in molecular recognition by the target protein. The binding of a ligand to its receptor is associated with an entropic penalty; a highly flexible ligand has many possible conformations in solution, and upon binding, it must adopt a single, specific conformation, resulting in a loss of conformational entropy. This entropic cost can decrease binding affinity.

By designing more rigid linkers, as discussed in the previous section, the entropic penalty of binding is reduced because the molecule is already pre-organized into a conformation that is favorable for binding. This can lead to tighter binding and higher potency. However, this strategy is only successful if the rigid conformation is indeed the correct one for the target receptor. If the rigid linker forces the pharmacophoric groups into a geometry that is incompatible with the binding site, a complete loss of activity can occur.

Flexible linkers, while incurring a greater entropic cost, allow the molecule to adapt its conformation to the specific topology of the binding site—an "induced fit" mechanism. This can be advantageous when the precise requirements of the binding pocket are unknown. However, excessive flexibility can be detrimental, and often a balance between rigidity and flexibility is optimal. For example, a linker might have a rigid component to properly orient the key binding groups and a flexible joint to allow for fine adjustments within the binding site.

In the context of the this compound series, the ethylamine linker provides a degree of rotational freedom around its single bonds. Strategies that constrain this rotation, such as introducing double bonds, cyclization, or bulky groups, are powerful tools for mapping the bioactive conformation and developing ligands with improved potency and selectivity. The success of conformationally constrained analogues provides strong evidence for a specific binding orientation at the target receptor.

Mechanistic Investigations and Molecular Recognition of 2 Morpholin 4 Yl 2 3 Thienyl Ethyl Amine

Identification of Potential Molecular Targets and Pathways for [2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine

This compound has been identified primarily as a potent and selective antagonist of the serotonin (B10506) 5-HT2A receptor. Its molecular interactions extend to other receptor subtypes, indicating a nuanced pharmacological profile. The compound's engagement with these targets suggests its involvement in various neuronal signaling pathways, particularly those regulated by serotonin.

Receptor Binding Profiling and Affinity Determination

Studies have elucidated the binding affinities of this compound for several serotonin receptor subtypes. The compound displays a high affinity for the human 5-HT2A receptor, with a reported pKi value of 8.7. tocris.com Its selectivity for the 5-HT2A receptor over the 5-HT2C receptor is a key feature of its pharmacological profile.

Binding affinity data from radioligand binding assays are summarized in the table below.

The data indicates a significantly higher affinity for the 5-HT2A receptor compared to the 5-HT2C receptor in both human and rabbit species. nih.gov This selectivity is a critical aspect of its mechanism of action.

Enzyme Kinetic Studies and Inhibition Mechanism Elucidation

Detailed enzyme kinetic studies and the elucidation of inhibition mechanisms for this compound are not extensively reported in the available scientific literature. While some databases have preliminarily classified it as a potential substrate for Fatty Acid Amide Hydrolase (FAAH) and Palmitoylethanolamide Amidohydrolase (PAA), specific kinetic parameters such as Kcat, Km, or the type of inhibition have not been documented.

Characterization of Ligand-Target Interactions

The interaction between this compound and its primary target, the 5-HT2A receptor, is defined by specific structural features that govern its binding affinity and selectivity.

Determinants of Binding Affinity and Selectivity

The high affinity and selectivity of this compound for the 5-HT2A receptor over the 5-HT2C receptor are attributed to specific molecular interactions within the receptor's binding pocket. While detailed structural studies, such as co-crystallography, are not publicly available, the significant difference in Ki values—approximately 4000-fold in humans—underscores the importance of subtle differences in the amino acid composition of the binding sites of these two receptor subtypes. nih.gov The morpholine (B109124) and thienyl moieties of the compound are likely key contributors to its specific binding interactions.

Analysis of Non-Covalent Interactions: Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking, and Halogen Bonding

A definitive analysis of the non-covalent interactions between this compound and the 5-HT2A receptor from experimental data is not available. However, based on the structure of the compound and the general architecture of aminergic G protein-coupled receptors, it can be inferred that a combination of interactions is crucial for binding. The amine group is likely to form a key ionic bond with a conserved aspartate residue in transmembrane helix 3. The aromatic thienyl ring may engage in pi-stacking interactions with aromatic residues within the binding pocket, while the morpholine group could participate in hydrogen bonding and hydrophobic interactions.

Cellular and Sub-Cellular Mechanism of Action Studies

The primary mechanism of action of this compound at the cellular level is the antagonism of the 5-HT2A receptor. This receptor is predominantly coupled to the Gq/11 signaling pathway. Activation of the 5-HT2A receptor by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger an increase in intracellular calcium levels and activate protein kinase C (PKC), respectively.

As an antagonist, this compound blocks the binding of serotonin to the 5-HT2A receptor, thereby inhibiting this downstream signaling cascade. Recent research has further refined its classification as a neutral antagonist. A study investigating its effect on G protein activity in the post-mortem human brain found that MDL-11,939 had no effect on the basal activity of the 5-HT2A receptor. This is in contrast to some other 5-HT2A antagonists that exhibit inverse agonism. The study also demonstrated that MDL-11,939 could block the decrease in basal activation of Gi1 proteins caused by other ligands, confirming its antagonist properties at the 5-HT2A receptor. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Morpholin 4 Yl 2 3 Thienyl Ethyl Amine

Molecular Docking and Virtual Screening for Target Prediction and Binding Conformations

Molecular docking is a pivotal computational tool that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in virtual screening, where large libraries of compounds are computationally evaluated to identify potential drug candidates. jetir.org For [2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine, molecular docking can elucidate its potential biological targets and binding modes, offering a foundational understanding of its pharmacological potential.

A variety of algorithms are employed in molecular docking to explore the vast conformational space of a ligand-protein complex. These algorithms can be broadly categorized into rigid docking, where both the ligand and protein are treated as inflexible, and flexible docking, which allows for conformational changes in the ligand and, in some cases, the protein. Common sampling algorithms include genetic algorithms, Monte Carlo methods, and fragment-based approaches. nih.gov

The general protocol for docking this compound against a potential protein target would involve:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added. acs.org

Preparation of the Ligand: A 3D model of this compound is generated and its energy is minimized to obtain a stable conformation.

Defining the Binding Site: The active site of the protein is defined, often based on the location of a co-crystallized native ligand or through cavity detection algorithms. globalresearchonline.net

Docking Simulation: A docking program, such as AutoDock, GOLD, or GLIDE, is used to sample various poses of the ligand within the defined binding site. nih.govglobalresearchonline.net

Scoring and Ranking: The generated poses are ranked using a scoring function that estimates the binding affinity. These functions consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

Table 1: Illustrative Comparison of Docking Algorithms for this compound

Algorithm TypeSoftware ExampleKey CharacteristicsHypothetical Application to Target Compound
Genetic Algorithm AutoDock, GOLDUses principles of evolution to explore conformational space, allowing for high flexibility. nih.govIdeal for exploring the full range of motion of the ethylamine (B1201723) linker and morpholine (B109124) ring.
Monte Carlo LigandFitRandomly samples ligand conformations and accepts or rejects them based on an energy criterion. globalresearchonline.netUseful for rapid screening against multiple targets to identify potential binding partners.
Fragment-based FlexXDivides the ligand into fragments and incrementally builds the docked conformation.Effective for accurately placing the rigid thienyl and morpholine rings before exploring the linker's flexibility.
Grid-based GLIDEUses a hierarchical series of filters to search for possible ligand positions in the active site. globalresearchonline.netProvides a balance of speed and accuracy for virtual screening campaigns.

The output of a docking simulation is a set of potential binding poses, each with a corresponding score. The analysis of these poses is crucial for understanding the potential interactions between this compound and its target. The top-ranked poses are visually inspected to identify key interactions, such as:

Hydrogen Bonds: The nitrogen and oxygen atoms in the morpholine ring, as well as the primary amine, are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The thienyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Electrostatic Interactions: The amine group can form salt bridges with acidic residues.

The root-mean-square deviation (RMSD) between different poses can be used to assess the convergence of the docking algorithm. A low RMSD among the top-ranked poses suggests a well-defined binding mode. researchgate.net

Table 2: Hypothetical Docking Results for this compound with a Kinase Target

Pose IDBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5ASP145Hydrogen Bond (Amine)
PHE80Pi-Pi Stacking (Thienyl)
LEU25Hydrophobic (Morpholine)
2-8.2GLU98Salt Bridge (Amine)
TYR82Hydrogen Bond (Morpholine Oxygen)
VAL30Hydrophobic (Ethyl Linker)
3-7.9ASP145Hydrogen Bond (Amine)
ILE78Hydrophobic (Thienyl)
ALA45Hydrophobic (Morpholine)

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. youtube.com MD simulations are invaluable for assessing the stability of a docked pose and understanding the conformational changes that may occur upon ligand binding. nih.gov

An MD simulation of the this compound-protein complex would begin with the top-ranked docking pose. The setup involves several key steps:

System Preparation: The complex is placed in a simulation box, typically filled with water molecules to mimic the physiological environment. Ions are added to neutralize the system. compchems.com

Force Field Selection: A force field is a set of parameters that defines the potential energy of the system. The choice of force field is critical for the accuracy of the simulation. wordpress.com For a system containing a protein and a small organic molecule, a combination of force fields is often used, such as AMBER or CHARMM for the protein and a general force field like GAFF for the ligand. iaanalysis.comnih.gov

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration, where the temperature and pressure are gradually brought to the desired values, allowing the system to relax. compchems.com

Production Run: The final stage is the production run, where the simulation is run for an extended period (typically nanoseconds to microseconds), and the trajectory data is collected.

The trajectory from the MD simulation provides a wealth of information about the dynamics and stability of the complex. Key analyses include:

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are calculated over time to assess the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium. acs.org

Root-Mean-Square Fluctuation (RMSF): The RMSF of individual residues can identify regions of the protein that become more or less flexible upon ligand binding.

Interaction Analysis: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the docking pose can be monitored throughout the simulation. rsc.org

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the ligand, providing a more accurate assessment of binding affinity than docking scores alone. nih.gov

Table 3: Illustrative MD Simulation Parameters for this compound-Protein Complex

ParameterValue/DescriptionRationale
Software GROMACS, AMBERWidely used and validated simulation packages. youtube.com
Force Field AMBER14SB (Protein), GAFF2 (Ligand)Standard and well-parameterized for biomolecular simulations. frontiersin.org
Solvent Model TIP3P WaterA common and computationally efficient water model.
Ensemble NPT (Isothermal-isobaric)Simulates constant number of particles, pressure, and temperature.
Temperature 300 KApproximates physiological temperature.
Pressure 1 barApproximates physiological pressure.
Simulation Time 100 nsA typical duration to assess complex stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. wikipedia.org QSAR models are mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.

To build a QSAR model for a series of analogs of this compound, the following steps would be necessary:

Data Collection: A dataset of compounds with experimentally determined biological activity (e.g., IC50 values) is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that relates the descriptors to the biological activity. neovarsity.org

Model Validation: The predictive power of the QSAR model is rigorously validated using techniques like cross-validation and by testing it on an external set of compounds not used in model development.

A validated QSAR model could then be used to predict the activity of novel derivatives of this compound, helping to prioritize which compounds to synthesize and test experimentally. jetir.orgnih.gov

Table 4: Example of Molecular Descriptors for a Hypothetical QSAR Study

Descriptor TypeDescriptor ExampleInformation Encoded
Physicochemical LogPLipophilicity
Molecular Weight (MW)Size of the molecule
Topological Polar Surface Area (TPSA)Polarity and hydrogen bonding capacity
Electronic Dipole MomentCharge distribution
HOMO/LUMO EnergiesElectron-donating/accepting ability
Topological Wiener IndexMolecular branching
Kier & Hall Shape IndicesMolecular shape and size

Selection and Calculation of Molecular Descriptors

In computational chemistry, molecular descriptors are numerical values that encode significant information about the chemical and physical characteristics of a molecule. These descriptors are fundamental to the development of Quantitative Structure-Activity Relationship (QSAR) models. For this compound, a range of descriptors would be calculated from its optimized 3D structure. These can be broadly categorized into electronic, steric, topological, and quantum-chemical descriptors.

The selection process involves choosing descriptors that are most likely to correlate with a specific biological activity or property of interest. For a molecule containing amine, morpholine, and thiophene (B33073) moieties, relevant descriptors would capture aspects like hydrogen bonding capacity, molecular size and shape, charge distribution, and lipophilicity.

Key Molecular Descriptors for this compound:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms. For example, the charges on the nitrogen atoms of the morpholine and amine groups are crucial for receptor interactions.

Steric/Topological Descriptors: These relate to the molecule's size and shape. Descriptors like molecular weight, molecular volume, surface area, and branching indices are important for understanding how the molecule fits into a binding site. researchgate.net

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for assessing chemical reactivity. pensoft.net

Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient between octanol and water) is a key descriptor for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

An illustrative selection of molecular descriptors that would be calculated for this compound is presented in the table below.

Descriptor CategoryDescriptor NameTypical Calculated Value (Hypothetical)Significance
Constitutional Molecular Weight212.32 g/mol Basic property related to size.
Topological Wiener Index850Describes molecular branching.
Electronic Dipole Moment2.5 DebyeIndicates overall polarity. researchgate.net
Quantum-Chemical HOMO Energy-6.8 eVRelates to electron-donating ability.
Quantum-Chemical LUMO Energy-0.5 eVRelates to electron-accepting ability.
Physicochemical LogP2.1Measures lipophilicity/hydrophilicity. researchgate.net
Geometrical Molecular Surface Area250 ŲRepresents the accessible surface for interactions. researchgate.net

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org For a class of compounds including this compound, a QSAR model could be developed to predict their efficacy for a particular biological target.

The process begins by compiling a dataset of structurally similar molecules with experimentally determined activities. This dataset is then divided into a "training set," used to build the model, and a "test set," used to validate its predictive power. frontiersin.org Using the molecular descriptors calculated in the previous step, statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms are employed to generate an equation that quantitatively describes the relationship between the descriptors and the activity.

A hypothetical QSAR model for a series of related compounds might look like the following equation:

Biological Activity (log 1/IC50) = 0.45(LogP) - 0.92(LUMO Energy) + 0.15*(Dipole Moment) - 2.13

Validation is a critical step to ensure the model is robust and predictive, not just descriptive of the training data. pensoft.net This involves both internal validation (e.g., cross-validation) and external validation using the test set. pensoft.net A well-validated QSAR model can then be used to predict the activity of new, unsynthesized molecules, guiding the design of more potent compounds. researchgate.netpensoft.net

Validation ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Measures the goodness of fit for the training set.> 0.6
Q² (Cross-validated R²) Measures the internal predictive ability of the model.> 0.5
R²_pred (External Validation) Measures the predictive ability on an external test set.> 0.5

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations provide deep insights into the electronic structure and inherent reactivity of a molecule, which are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies for Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govresearchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to optimize the molecule's geometry and compute its fundamental electronic properties. researchgate.net

These calculations yield important data such as the total energy, dipole moment, and the distribution of electron density. epstem.net Analysis of the Mulliken or Natural Bond Orbital (NBO) charges can reveal the partial atomic charges on each atom, highlighting the most electronegative or electropositive sites within the molecule. For instance, the nitrogen atoms in the morpholine and amine groups and the sulfur atom in the thiophene ring are expected to be key sites of electronic interaction.

Calculated PropertyHypothetical Value (DFT/B3LYP)Significance
Total Energy -850.5 HartreeIndicates the stability of the optimized geometry.
Dipole Moment 2.48 DebyeQuantifies the overall polarity of the molecule.
Charge on Morpholine N -0.45 eIndicates a nucleophilic center.
Charge on Amine N -0.72 eIndicates a primary site for hydrogen bonding and protonation.
Charge on Thiophene S -0.21 eContributes to the electronic character of the aromatic ring.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to denote electrostatic potential.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are prone to electrophilic attack. For this compound, these would be concentrated around the nitrogen and oxygen atoms.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amine group.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: Represents the innermost orbital without electrons and is associated with the molecule's ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations provide precise energies for these orbitals, allowing for the quantitative assessment of the molecule's reactivity profile.

FMO ParameterHypothetical Value (DFT/B3LYP)Interpretation
HOMO Energy -6.75 eVEnergy of the highest energy electrons; relates to ionization potential.
LUMO Energy -0.48 eVEnergy of the lowest available electron state; relates to electron affinity.
HOMO-LUMO Gap (ΔE) 6.27 eVIndicates high kinetic stability and low chemical reactivity.
Global Hardness (η) 3.14 eVMeasures resistance to change in electron configuration.
Global Electrophilicity (ω) 0.81 eVIndex of the molecule's propensity to accept electrons.

Advanced Applications and Derivatization Strategies for 2 Morpholin 4 Yl 2 3 Thienyl Ethyl Amine

Design and Synthesis of Chemically Modified [2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine Derivatives

The chemical structure of this compound features several reactive sites amenable to modification, including the primary amine, the thiophene (B33073) ring, and the morpholine (B109124) nitrogen. These sites offer opportunities for creating a library of derivatives with potentially diverse biological activities and physicochemical properties.

Modification Strategies:

N-Acylation/N-Alkylation: The primary amine is a key functional handle for derivatization. It can readily undergo reactions such as acylation with various acid chlorides or anhydrides, or alkylation with alkyl halides to introduce new functional groups.

Thiosemicarbazone Formation: The primary amine can be condensed with isothiocyanates to form thiosemicarbazone derivatives. This strategy has been successfully applied to other morpholine-thiophene hybrids to create compounds with potential enzymatic inhibitory activity. frontiersin.org

Modification of the Thiophene Ring: The thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of substituents such as halogens, nitro groups, or acyl groups at various positions, provided the reaction conditions are controlled to avoid side reactions.

Reductive Amination: The primary amine can be used in reductive amination reactions with various aldehydes and ketones to generate secondary or tertiary amine derivatives, expanding the structural diversity.

A general synthetic approach for creating derivatives could involve multi-step sequences starting from commercially available precursors. For instance, the synthesis of related morpholine-bearing quinoline (B57606) derivatives has been achieved through multi-step reactions involving reflux and purification by column chromatography. nih.gov

Table 1: Potential Derivatization Reactions

Reactive SiteReaction TypePotential ReagentsResulting Functional Group
Primary AmineAcylationAcid Chlorides, AnhydridesAmide
Primary AmineAlkylationAlkyl HalidesSecondary/Tertiary Amine
Primary AmineReductive AminationAldehydes, KetonesSecondary/Tertiary Amine
Primary AmineThiosemicarbazone FormationIsothiocyanatesThiosemicarbazone
Thiophene RingElectrophilic SubstitutionHalogenating agents (e.g., NBS)Halogenated Thiophene

Development of Fluorescent Probes and Imaging Agents Based on the this compound Scaffold

While no fluorescent probes based specifically on the this compound scaffold have been reported, its structural components suggest potential utility in this area. The morpholine moiety is a well-known lysosome-targeting group in the design of fluorescent probes. mdpi.com Its basic nitrogen atom becomes protonated in the acidic environment of the lysosome (pH 4.5–5.0), leading to accumulation within this organelle.

Hypothetical Design Strategy: A fluorescent probe could theoretically be designed by conjugating a suitable fluorophore to the primary amine of the this compound scaffold. The choice of fluorophore would determine the photophysical properties of the probe, such as its excitation and emission wavelengths. Common fluorophores used in probe design include coumarins, fluoresceins, rhodamines, and BODIPY dyes. mdpi.com

The development process would involve:

Synthesis: Covalent attachment of a fluorophore to the primary amine via a stable linker.

Spectroscopic Characterization: Evaluation of the absorption and emission spectra of the resulting conjugate.

Cellular Imaging: Using fluorescence microscopy to determine the subcellular localization and verify the targeting ability of the morpholine group.

The thiophene ring could also play a role in modulating the electronic and photophysical properties of the attached fluorophore, potentially influencing the probe's brightness and sensitivity.

Strategies for Immobilization and Bioconjugation of this compound

The primary amine group of this compound serves as an effective anchor point for immobilization onto solid supports or for bioconjugation to macromolecules like proteins or nucleic acids.

Immobilization Techniques:

Amide Bond Formation: The compound can be covalently attached to surfaces functionalized with carboxylic acids (e.g., carboxylated beads, self-assembled monolayers) using standard coupling agents like EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide).

Epoxy Ring-Opening: It can be immobilized on epoxy-activated supports, where the primary amine acts as a nucleophile to open the epoxide ring, forming a stable covalent bond.

Isothiocyanate Chemistry: The amine can react with isothiocyanate-functionalized surfaces to form a stable thiourea (B124793) linkage.

Bioconjugation Strategies: The same chemical reactions can be applied to conjugate the molecule to biomolecules. For example, the primary amine can be linked to accessible carboxyl groups on a protein's surface (e.g., on aspartic or glutamic acid residues). This could be useful for applications such as attaching the molecule to a carrier protein for targeted delivery or to an enzyme for activity modulation studies.

Exploration of Supramolecular Assembly and Advanced Material Science Applications

There is no available literature describing the use of this compound in supramolecular assembly or materials science. Theoretically, the molecule possesses features that could be exploited in these fields.

Hydrogen Bonding: The primary amine and the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond donors and acceptors, potentially enabling the formation of self-assembled structures.

Coordination Chemistry: The nitrogen and sulfur atoms could act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The properties of such materials would depend on the choice of metal ion and the coordination geometry.

Polymer Science: The molecule could be used as a monomer or a functional additive in polymer synthesis. For example, it could be incorporated into a polymer backbone to introduce basicity (from the morpholine) or to modify the electronic properties of the material (from the thiophene).

These potential applications remain speculative and would require significant experimental investigation to be realized.

Q & A

Basic Research Question

Methodological Answer:
The synthesis of this compound typically involves:

Thienyl Group Introduction : Pd-catalyzed Suzuki coupling to attach the thiophene moiety. For example, 3-thiophene boronic acid can be coupled with brominated intermediates under palladium catalysis, as demonstrated in the synthesis of 4-(3-thienyl)benzaldehyde .

Morpholine Incorporation : Condensation reactions with morpholine derivatives under reflux conditions. Ethanol or methanol is often used as a solvent, with reaction times ranging from 4–10 hours .

Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization from ethanol ensures high purity .

Q. Optimization Strategies :

  • Vary catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature to improve coupling efficiency.
  • Use lithium hydroxide or sodium hydroxide as a base to enhance nucleophilic substitution in morpholine incorporation .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield RangeReference
Suzuki CouplingPd(PPh₃)₄, 3-thienyl boronic acid, DMF60–75%
Morpholine CondensationMorpholine, EtOH, reflux (8–10 h)70–85%

How is the crystal structure of this compound determined, and which software tools are recommended for refinement?

Basic Research Question

Methodological Answer:
Crystallographic analysis involves:

Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Structure Solution : Use direct methods (e.g., SHELXS) or charge-flipping algorithms (SHELXD) for phase determination .

Refinement : SHELXL for least-squares refinement of atomic coordinates and anisotropic displacement parameters .

Visualization : WinGX/ORTEP for generating displacement ellipsoid plots and analyzing molecular geometry .

Q. Key Metrics :

  • Final R-factor (< 5%) and wR₂ (< 12%) indicate high-quality refinement.
  • Hydrogen bonding and torsion angles should be validated against crystallographic databases.

Q. Table 2: Recommended Crystallography Tools

SoftwareFunctionReference
SHELXLRefinement, disorder modeling
WinGX/ORTEPVisualization, geometry analysis

How can 3D-QSAR models be applied to predict the biological activity of this compound derivatives?

Advanced Research Question

Methodological Answer:

Dataset Preparation : Collect bioactivity data (e.g., IC₅₀ values) for analogs with varying substituents on the thienyl or morpholine groups.

Molecular Alignment : Align derivatives using the morpholine-thienyl core as a template (e.g., rigid body alignment in SYBYL) .

Descriptor Generation : Calculate steric, electrostatic, and hydrophobic fields using CoMFA or CoMSIA.

Model Validation : Split data into training/test sets (80:20 ratio) and assess predictive power via cross-validation (q² > 0.5) .

Case Study :
A 3D-QSAR study on morpholinyl quinazolin-4-amine derivatives demonstrated strong correlation (R² = 0.89) between predicted and experimental antitumor activities .

What intermolecular interactions stabilize the solid-state structure of this compound, and how can graph set analysis be applied?

Advanced Research Question

Methodological Answer:

Hydrogen Bonding : The morpholine oxygen and amine hydrogen often form N–H···O bonds (2.8–3.0 Å), while thienyl sulfur may participate in C–H···S interactions .

Graph Set Analysis : Use Etter’s notation to classify motifs:

  • D : Donor-acceptor chains (e.g., N–H···O→N).
  • R : Rings (e.g., R₂²(8) for cyclic dimers).

Software Tools : Mercury (CCDC) or CrystalExplorer for topology analysis .

Example :
In morpholine-containing analogs, N–H···O bonds frequently form infinite chains (C(4) motif), enhancing crystal packing stability .

How does the conformation of the morpholine ring influence the compound’s reactivity and biological interactions?

Advanced Research Question

Methodological Answer:

Puckering Analysis : Calculate Cremer-Pople parameters (Q, θ, φ) using crystallographic coordinates to quantify ring distortion .

Reactivity Impact : A chair conformation (θ ≈ 0°, Q ≈ 0.5 Å) maximizes hydrogen-bonding potential, while a boat conformation (θ ≈ 90°) may sterically hinder interactions.

Biological Relevance : Envelope conformations (θ ≈ 40°) in morpholine derivatives correlate with enhanced binding to kinase targets due to optimal pharmacophore alignment .

Q. Table 3: Morpholine Conformational Parameters

ConformationQ (Å)θ (°)Biological RelevanceReference
Chair0.480High H-bond donor capacity
Boat0.5290Steric hindrance in active sites

What methodological approaches resolve contradictions in reported biological activities of derivatives?

Advanced Research Question

Methodological Answer:

Standardized Assays : Reproduce activities under identical conditions (e.g., pH 7.4, 37°C) to minimize variability.

Orthogonal Validation : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assay) .

Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., lipophilicity vs. solubility) .

Example : Discrepancies in antimicrobial activity of morpholinyl pyrimidines were resolved by correlating logP values with membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.